6-fluoro-1,3-dioxaindane-5-carbaldehyde
Description
6-Fluoro-1,3-dioxaindane-5-carbaldehyde is a heterocyclic compound featuring a 1,3-dioxaindane core (a bicyclic structure with two oxygen atoms in a five-membered ring fused to a benzene ring). The fluorine atom is substituted at position 6, while a carbaldehyde group occupies position 4.
Properties
CAS No. |
479401-13-3 |
|---|---|
Molecular Formula |
C8H5FO3 |
Molecular Weight |
168.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-fluoro-1,3-dioxaindane-5-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoro-1,3-benzodioxole.
Reaction Conditions: The key step involves the formylation of 6-fluoro-1,3-benzodioxole using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled conditions.
Chemical Reactions Analysis
6-fluoro-1,3-dioxaindane-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
6-fluoro-1,3-dioxaindane-5-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-fluoro-1,3-dioxaindane-5-carbaldehyde is primarily determined by its functional groups:
Aldehyde Group: The aldehyde group can undergo nucleophilic addition reactions, forming various adducts that can interact with biological targets.
Fluorine Atom: The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Dioxane Ring: The dioxane ring can participate in various chemical reactions, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
Structural Analogs with Fluorine and Aldehyde Substituents
(a) 5-Chloro-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbaldehyde ()
- Core Structure : Dihydropyridine ring vs. dioxaindane.
- Substituents : Fluorine is on a benzyl group, while the aldehyde is on the pyridine ring.
- The aldehyde group in both compounds may participate in nucleophilic additions, but steric and electronic effects differ due to core structure variations.
(b) Enrofloxacin ()
- Core Structure: Fluoroquinolone (quinoline-carboxylic acid).
- Substituents : Fluorine at position 6 enhances DNA gyrase binding in antimicrobial activity.
- Key Differences : While fluorine’s role in improving bioavailability and target binding is well-documented in enrofloxacin, its effect in 6-fluoro-1,3-dioxaindane-5-carbaldehyde remains speculative. The carbaldehyde group in the latter may offer orthogonal reactivity (e.g., Schiff base formation) compared to enrofloxacin’s carboxylic acid.
(c) Triazine Derivatives ()
- Core Structure : 1,3,5-Triazine ring.
- Substituents : Fluorine in triazine derivatives (e.g., 6-fluoro-1,3,5-triazine) influences stability and reactivity in dyes or polymers.
- Key Differences : The triazine ring’s planar structure and electron-deficient nature contrast with the dioxaindane’s fused bicyclic system. Fluorine in triazines often enhances thermal stability, whereas in dioxaindane, it may modulate electronic effects on the aromatic ring.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
